molecular formula C12H14F2O3 B12639303 Ethyl 4-(2,3-difluoro-phenoxy)butanoate

Ethyl 4-(2,3-difluoro-phenoxy)butanoate

Cat. No.: B12639303
M. Wt: 244.23 g/mol
InChI Key: JPZWFBUHEURMGM-UHFFFAOYSA-N
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Description

Ethyl 4-(2,3-difluoro-phenoxy)butanoate is an organic compound with the molecular formula C₁₂H₁₄F₂O₃ It is a derivative of butanoic acid, where the ethyl ester is substituted with a 2,3-difluorophenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(2,3-difluoro-phenoxy)butanoate typically involves the reaction of 2,3-difluorophenol with ethyl 4-bromobutanoate. The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of this compound .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial reactors and continuous flow systems to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(2,3-difluoro-phenoxy)butanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

    Oxidation: Produces carboxylic acids.

    Reduction: Produces alcohols.

    Substitution: Produces halogenated or nitrated derivatives.

Scientific Research Applications

Ethyl 4-(2,3-difluoro-phenoxy)butanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 4-(2,3-difluoro-phenoxy)butanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The phenoxy group can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and activity. The difluoro substituents can enhance the compound’s stability and reactivity by altering electronic properties.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-(2,4-difluoro-phenoxy)butanoate
  • Ethyl 4-(4-bromo-2,5-difluoro-phenoxy)butanoate

Uniqueness

Ethyl 4-(2,3-difluoro-phenoxy)butanoate is unique due to the specific positioning of the difluoro substituents on the phenoxy group. This positioning can significantly influence the compound’s chemical reactivity and biological activity compared to its analogs .

Biological Activity

Ethyl 4-(2,3-difluoro-phenoxy)butanoate is a synthetic compound notable for its unique structural features and potential biological activities. This article explores its biological activity, including interactions with enzymes, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C12H12F2O3C_{12}H_{12}F_2O_3 and a molecular weight of approximately 244.23 g/mol. The compound features an ethyl ester group linked to a difluorophenoxy moiety, characterized by the presence of two fluorine atoms on the aromatic ring. These fluorine substitutions significantly influence the compound's chemical reactivity and biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The difluorophenoxy group facilitates specific π-π interactions with aromatic residues in proteins, potentially modulating enzyme activity and influencing metabolic pathways. This interaction profile makes it a candidate for pharmacological studies aimed at drug development.

1. Enzyme Interactions

Research indicates that this compound may inhibit certain enzymes involved in metabolic processes. Its unique structure allows it to bind effectively to active sites in various enzymes, which could lead to altered biochemical pathways.

2. Antimicrobial Properties

Preliminary studies suggest that the compound exhibits antimicrobial properties against certain bacterial strains. The halogenated structure may enhance its efficacy against drug-resistant bacteria by interfering with bacterial efflux pumps, similar to other phenolic compounds .

3. Anticancer Potential

This compound has been explored for its potential anticancer properties. Its ability to modulate signaling pathways involved in cell proliferation and apoptosis makes it a candidate for further investigation in cancer therapy.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Enzyme InhibitionPotential inhibition of metabolic enzymes leading to altered biochemical pathways
Antimicrobial ActivityEfficacy against drug-resistant bacterial strains through efflux pump inhibition
Anticancer ActivityModulation of signaling pathways involved in cancer cell proliferation

Case Study: Antimicrobial Activity

In a study evaluating the antimicrobial effects of this compound, researchers found that the compound significantly inhibited the growth of Escherichia coli strains resistant to common antibiotics. This was attributed to its ability to interfere with the function of efflux pumps, thereby enhancing the efficacy of existing antibiotics .

Properties

Molecular Formula

C12H14F2O3

Molecular Weight

244.23 g/mol

IUPAC Name

ethyl 4-(2,3-difluorophenoxy)butanoate

InChI

InChI=1S/C12H14F2O3/c1-2-16-11(15)7-4-8-17-10-6-3-5-9(13)12(10)14/h3,5-6H,2,4,7-8H2,1H3

InChI Key

JPZWFBUHEURMGM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCCOC1=C(C(=CC=C1)F)F

Origin of Product

United States

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